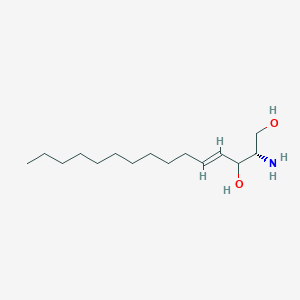

D-erythro-Sphingosine C-15

Description

Contextualization within Sphingolipid Regulatory Networks

Sphingolipids are fundamental components of cellular membranes and are central to a complex network of metabolic pathways that generate bioactive signaling molecules. nih.govresearchgate.net This regulatory network is crucial for governing diverse cellular functions, including cell growth, differentiation, apoptosis (programmed cell death), and stress responses. nih.govscispace.com The metabolism of sphingolipids involves a series of enzymatic steps that interconvert key molecules. researchgate.net

The pathway begins with the de novo synthesis of a sphingoid base backbone in the endoplasmic reticulum. nih.gov This backbone is then acylated to form ceramide, a central hub in sphingolipid metabolism. nih.gov Ceramide can be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down by enzymes called ceramidases to release free sphingosine (B13886). nih.govnih.gov This free sphingosine, in turn, can be re-utilized to synthesize ceramide in a "salvage pathway" or be phosphorylated by sphingosine kinases (SK) to form sphingosine-1-phosphate (S1P). nih.govnih.gov

The balance between ceramide, sphingosine, and S1P is critical for cell fate, with ceramide and sphingosine often promoting cell cycle arrest and apoptosis, while S1P is typically associated with cell survival and proliferation. scispace.com D-erythro-Sphingosine C-15 fits into this network as a specific sphingoid base that can be acylated to form C15-ceramides or phosphorylated to generate C15-sphingosine-1-phosphate. myskinrecipes.com The specific chain length of the sphingoid base can influence the properties and functions of these downstream metabolites, contributing to the complexity and specificity of the sphingolipid signaling network.

| Enzyme | Abbreviation | Primary Function in Sphingolipid Metabolism |

| Serine Palmitoyltransferase | SPT | Catalyzes the initial, rate-limiting step in de novo sphingolipid synthesis: the condensation of serine and palmitoyl-CoA. nih.govresearchgate.net |

| Ceramide Synthase | CerS | N-acylates the sphingoid base backbone to form ceramide. nih.govresearchgate.net |

| Ceramidase | CDase | Hydrolyzes ceramide to release a free sphingoid base (e.g., sphingosine) and a fatty acid. nih.govresearchgate.net |

| Sphingosine Kinase | SK | Phosphorylates sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). nih.govnih.gov |

| Sphingosine-1-Phosphate Lyase | S1P Lyase | Irreversibly degrades S1P, marking the final step of the catabolic pathway. nih.gov |

| Sphingomyelin Synthase | SMS | Transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide to synthesize sphingomyelin. researchgate.net |

This compound as a Distinct Sphingoid Base within Mammalian Systems

This compound is a distinct molecular species within the diverse family of mammalian sphingoid bases. caymanchem.com While the canonical sphingoid base in mammals is the 18-carbon D-erythro-sphingosine (d18:1), research has confirmed the presence of sphingoid bases with varying hydrocarbon chain lengths in mammalian tissues. caymanchem.combiorxiv.org The presence of this compound has been identified in mouse serum, confirming its status as an endogenous, albeit rare, component of mammalian sphingolipidomes. ebi.ac.uk

The structural difference—a 15-carbon chain versus the more common 18-carbon chain—is significant. The length and saturation of the lipid backbone can affect the biophysical properties of cell membranes, including fluidity and the formation of lipid microdomains (rafts). biorxiv.orgnih.gov These structural alterations may, in turn, influence the recruitment and activity of membrane-associated signaling proteins. nih.govnih.gov

The biological significance of this compound and its metabolites is an area of active investigation. Researchers utilize this specific compound to probe how chain length influences the substrate specificity of enzymes within the sphingolipid network and the signaling outcomes of its downstream products, such as C15-ceramide and C15-S1P. myskinrecipes.com This contrasts with sphingoid bases in other organisms, such as the branched-chain C15-derived sphingoid bases found in the nematode Caenorhabditis elegans, highlighting the evolutionary diversity of these molecules. nih.gov The study of distinct sphingoid bases like this compound is crucial for a complete understanding of lipid diversity and its role in health and disease.

| Property | Value |

| Chemical Name | (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol larodan.com |

| Synonym | Sphingosine (d15:1) caymanchem.commyskinrecipes.com |

| CAS Number | 86555-28-4 scbt.comcaymanchem.comlarodan.com |

| Molecular Formula | C₁₅H₃₁NO₂ scbt.comcaymanchem.comlarodan.com |

| Molecular Weight | 257.4 g/mol caymanchem.commyskinrecipes.com |

| InChIKey | KWQIYZIHZCLRSR-AMXOMPAFSA-N caymanchem.comlarodan.com |

Structure

3D Structure

Properties

IUPAC Name |

(E,2S)-2-aminopentadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQIYZIHZCLRSR-BVEOJVQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Insights into D Erythro Sphingosine C 15 Biosynthesis and Metabolic Interconversions

De Novo Synthesis Pathways Leading to Sphingoid Bases

The de novo synthesis pathway is the primary route for producing sphingoid bases from simple precursors. This process begins in the endoplasmic reticulum and involves a series of enzymatic reactions that build the characteristic sphingoid backbone.

Serine Palmitoyltransferase and Stereochemical Determinism of the D-erythro Diastereomer

The initial and rate-limiting step in sphingolipid biosynthesis is the condensation of the amino acid L-serine with a long-chain acyl-Coenzyme A (acyl-CoA). researchgate.net This reaction is catalyzed by Serine Palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.org The mechanism involves the formation of a Schiff base between L-serine and the PLP cofactor, followed by the decarboxylation of serine. The resulting carbanion then attacks the acyl-CoA thioester in a Claisen-like condensation to form 3-ketosphinganine (also known as 3-ketodihydrosphingosine). wikipedia.orguni-koeln.de

The stereochemistry of the final sphingosine (B13886) molecule is critically determined at this stage and the subsequent reduction step. The SPT active site architecture precisely orients the substrates, L-serine and the acyl-CoA, ensuring a stereospecific reaction. The product of the SPT reaction, 3-ketosphinganine, is then rapidly reduced by the NADPH-dependent enzyme 3-ketosphinganine reductase. This reduction of the keto group at C3 establishes the second chiral center, yielding D-erythro-sphinganine (dihydrosphingosine). uni-koeln.delibretexts.org This specific D-erythro configuration is essential for the proper structure and function of subsequent complex sphingolipids. The final step to produce D-erythro-sphingosine involves the introduction of a trans double bond at the C4-C5 position, a reaction that occurs after sphinganine (B43673) has been acylated to dihydroceramide. libretexts.orgwikipedia.org

Chain Length Specificity in Sphingoid Base Synthesis, including C-15 Variants

While palmitoyl-CoA (C16) is the most common substrate for SPT in mammals, leading to the C18 sphingoid base backbone, the enzyme exhibits a degree of promiscuity towards the acyl-CoA chain length. researchgate.net The composition of the mammalian SPT enzyme complex, which includes core subunits (SPTLC1, SPTLC2, and/or SPTLC3), dictates its substrate preference. nih.gov Different combinations of these subunits can preferentially utilize acyl-CoAs ranging from C14 to C18. nih.gov

The synthesis of odd-chain sphingoid bases, such as a C-15 variant (pentadecasphingosine), is contingent on the cellular availability of the corresponding odd-chain fatty acyl-CoA. For the synthesis of a C-15 sphingoid base, a C13 acyl-CoA (tridecanoyl-CoA) would be required as the substrate for SPT. Research has shown that SPT can utilize odd-chain fatty acids to generate odd-chain-length long-chain bases. For example, the C17 sphingoid base (C17SO) can be formed directly from the odd-chain fatty acid pentadecanoate (B1260718) (C15:0). nih.gov This establishes the principle that the cellular fatty acid pool is a key determinant of the sphingoid base chain-length profile, including the potential for synthesizing D-erythro-Sphingosine C-15. The natural occurrence of a wide biodiversity of sphingoid bases, varying in chain length and branching, across different organisms further supports this metabolic flexibility. nih.govmtroyal.ca

Salvage Pathway and Recycling of D-erythro-Sphingosine

In addition to de novo synthesis, cells can generate sphingosine through the breakdown and recycling of complex sphingolipids. This catabolic route, known as the salvage pathway, is crucial for maintaining sphingolipid homeostasis. latrobe.edu.aunih.govnih.gov

Enzymatic Hydrolysis of Complex Sphingolipids by Ceramidase Activity

The salvage pathway involves the hydrolytic breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, within the endo-lysosomal system. nih.gov These complex lipids are catabolized to ceramide, which serves as a central hub in sphingolipid metabolism. Ceramide is then deacylated by the action of ceramidases, a family of hydrolytic enzymes that cleave the amide bond to release D-erythro-sphingosine and a free fatty acid. mdpi.comnih.gov

Humans possess five distinct ceramidases, classified by their optimal pH:

Acid Ceramidase (ASAH1): Primarily located in lysosomes.

Neutral Ceramidase (ASAH2): Found at the plasma membrane and in mitochondria.

Alkaline Ceramidase 1 (ACER1)

Alkaline Ceramidase 2 (ACER2)

Alkaline Ceramidase 3 (ACER3)

The sphingosine generated through this pathway can then exit the lysosome and re-enter cellular metabolic pools, where it can be either re-acylated to form ceramide or undergo further metabolic transformations. nih.gov

Downstream Metabolic Transformations of D-erythro-Sphingosine

Once synthesized or salvaged, D-erythro-sphingosine stands at a critical metabolic crossroads. It can be recycled back into the synthesis of ceramides (B1148491) or be phosphorylated to form the potent signaling molecule, sphingosine-1-phosphate (S1P).

Phosphorylation by Sphingosine Kinases (SphK1 and SphK2)

The phosphorylation of the primary hydroxyl group at the C1 position of D-erythro-sphingosine is a key metabolic transformation, catalyzed by sphingosine kinases (SphKs). wikipedia.org This reaction produces sphingosine-1-phosphate (S1P), a critical lipid second messenger involved in a vast array of cellular processes, including cell growth, survival, and migration. nih.gov Mammals have two major isoforms of this enzyme, SphK1 and SphK2. nih.gov

Both SphK1 and SphK2 utilize D-erythro-sphingosine as a substrate, transferring the gamma-phosphate from ATP to generate S1P. nih.govfrontiersin.org However, the two isoenzymes exhibit distinct subcellular localizations, regulatory mechanisms, and often opposing biological functions. nih.govresearchgate.net SphK1 is primarily found in the cytoplasm and translocates to the plasma membrane upon activation, where it is thought to generate S1P for extracellular signaling through S1P receptors. frontiersin.org In contrast, SphK2 is localized to intracellular compartments, including the nucleus, endoplasmic reticulum, and mitochondria, where its product, S1P, can have distinct intracellular signaling roles. frontiersin.orgfrontiersin.org While SphK1 activity is generally associated with pro-survival and pro-growth signals, SphK2 has been implicated in pro-apoptotic pathways. nih.govresearchgate.net The substrate specificity of SphK1 is relatively narrow, acting on D-erythro-sphingosine and to a lesser extent sphinganine, whereas SphK2 has a broader substrate specificity. frontiersin.orguniprot.org

Data Tables

Table 1: Key Enzymes in D-erythro-Sphingosine Metabolism

| Enzyme | Pathway | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | De Novo Synthesis | L-Serine, Acyl-CoA (e.g., C13-CoA) | 3-Ketosphinganine, CO2, CoA | Endoplasmic Reticulum |

| 3-Ketosphinganine Reductase | De Novo Synthesis | 3-Ketosphinganine, NADPH | D-erythro-sphinganine | Endoplasmic Reticulum |

| Ceramidase (Acid, Neutral, Alkaline) | Salvage Pathway | Ceramide | D-erythro-Sphingosine, Fatty Acid | Lysosomes, Plasma Membrane, etc. |

| Sphingosine Kinase 1 (SphK1) | Downstream Metabolism | D-erythro-Sphingosine, ATP | Sphingosine-1-Phosphate (S1P), ADP | Cytoplasm, Plasma Membrane |

| Sphingosine Kinase 2 (SphK2) | Downstream Metabolism | D-erythro-Sphingosine, ATP | Sphingosine-1-Phosphate (S1P), ADP | Nucleus, ER, Mitochondria |

Table 2: Comparative Properties of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2)

| Feature | Sphingosine Kinase 1 (SphK1) | Sphingosine Kinase 2 (SphK2) |

|---|---|---|

| Primary Substrate | D-erythro-sphingosine | D-erythro-sphingosine |

| Subcellular Localization | Primarily Cytosol; translocates to Plasma Membrane upon activation frontiersin.org | Nucleus, Endoplasmic Reticulum, Mitochondria frontiersin.orgfrontiersin.org |

| General Function | Pro-survival, pro-proliferative nih.gov | Can be pro-apoptotic, involved in intracellular signaling nih.govresearchgate.net |

| Substrate Specificity | More specific; acts on D-erythro-sphingosine and sphinganine uniprot.org | Broader; also phosphorylates other sphingoid bases (e.g., phytosphingosine) and FTY720 frontiersin.org |

| Regulation | Activated by growth factors (e.g., PDGF, EGF), phosphorylation by ERK1/2 nih.gov | Can be activated by factors like EGF; regulated by phosphorylation frontiersin.org |

Irreversible Degradation via Sphingosine 1-Phosphate Lyase

The only irreversible exit point from the sphingolipid metabolic pathway is catalyzed by sphingosine-1-phosphate lyase (SPL), encoded by the SGPL1 gene. nih.govnih.gov This enzyme provides a terminal step in sphingolipid catabolism, ensuring that the sphingoid backbone is permanently removed from the cellular pool. researchgate.net

SPL is an integral membrane protein of the endoplasmic reticulum with its catalytic domain facing the cytosol. nih.govmdpi.com It is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of the C2-C3 carbon-carbon bond of S1P. nih.govmdpi.com This aldolase (B8822740) reaction yields two products: a long-chain aldehyde and phosphoethanolamine. nih.govnih.gov

For the C15 variant of S1P, the reaction would proceed as follows:

Substrate: D-erythro-Sphingosine-1-Phosphate (C15)

Enzyme: Sphingosine-1-Phosphate Lyase (SGPL1)

Products:

trans-2-Tridecenal (a C13 aldehyde)

Phosphoethanolamine

The products of this reaction are channeled into other metabolic pathways. Phosphoethanolamine is a precursor for the synthesis of the phospholipid phosphatidylethanolamine, while the fatty aldehyde can be oxidized to a fatty acid and enter fatty acid metabolism. nih.gov

SPL activity is crucial for maintaining the low intracellular and high extracellular concentrations of S1P, a gradient essential for processes like lymphocyte trafficking. nih.govresearchgate.net The enzyme's activity varies significantly across different tissues, with high expression in the thymus, spleen, and small intestine. mdpi.com The irreversible nature of the SPL-catalyzed reaction makes it a critical control point in sphingolipid metabolism. Dysregulation of SPL has been linked to various pathological conditions, including developmental defects and immune disorders, highlighting its physiological importance. mdpi.comnih.gov

| Feature | Description |

| Enzyme Name | Sphingosine-1-Phosphate Lyase (SPL, SGPL1) |

| EC Number | 4.1.2.27 guidetopharmacology.org |

| Location | Endoplasmic Reticulum nih.gov |

| Cofactor | Pyridoxal 5'-phosphate (PLP) mdpi.com |

| Reaction Type | Irreversible Aldol Cleavage nih.gov |

| Substrate | Phosphorylated Sphingoid Bases (e.g., S1P) uniprot.org |

| Products (from C15-S1P) | trans-2-Tridecenal + Phosphoethanolamine |

| Significance | Sole exit point for sphingolipid degradation; maintains S1P gradients. nih.gov |

Interactive Data Table 2: Characteristics of the Sphingosine 1-Phosphate Lyase Reaction.

Molecular Mechanisms of D Erythro Sphingosine C 15 in Cellular Signaling Pathways

Direct Enzymatic Interactions and Kinase Modulation

D-erythro-Sphingosine directly interacts with and modulates the activity of several key kinases, influencing downstream signaling events.

Inhibition of Protein Kinase C by D-erythro-Sphingosine

D-erythro-Sphingosine is recognized as a potent and selective inhibitor of Protein Kinase C (PKC), a family of kinases central to numerous signal transduction pathways. nih.govsigmaaldrich.comnih.gov The inhibitory action of sphingosine (B13886) is competitive with respect to diacylglycerol (DAG) and phorbol esters, which are activators of PKC. nih.govsigmaaldrich.com

The mechanism of inhibition involves sphingosine's ability to interfere with the association between PKC, its substrates, and the lipid membranes where activation occurs. capes.gov.br In vitro studies using mixed micellar assays have demonstrated that sphingosine, a positively charged molecule, can neutralize the negative charge of phospholipids like phosphatidylserine (PS), which is essential for PKC activation. capes.gov.brnih.gov This charge neutralization prevents the proper interaction of PKC and its substrates (like histone) with the lipid surface, thereby inhibiting the kinase's activity. capes.gov.br The inhibition can be reversed by the addition of other acidic phospholipids, such as phosphatidylinositol (PI) or phosphatidylglycerol (PG), which restore the necessary negative surface charge. capes.gov.brnih.gov Both synthetic D-erythro-sphingosine and commercially available sphingosine preparations have been shown to be effective inhibitors of PKC. nih.gov

Table 1: Effect of D-erythro-Sphingosine on Protein Kinase C Activity

| Modulator | Effect on PKC | Mechanism of Action | Reference |

|---|---|---|---|

| D-erythro-Sphingosine | Inhibition | Competes with diacylglycerol/phorbol esters; Prevents substrate-lipid association by charge neutralization. | nih.govsigmaaldrich.comcapes.gov.br |

| Phosphatidylinositol (PI) | Reverses Inhibition | Restores negative charge of lipid micelles, allowing substrate interaction. | capes.gov.brnih.gov |

| Phosphatidylglycerol (PG) | Reverses Inhibition | Restores negative charge of lipid micelles, allowing substrate interaction. | capes.gov.brnih.gov |

Activation of p32-Kinase by D-erythro-Sphingosine

In contrast to its inhibitory role on PKC, D-erythro-sphingosine acts as a potent activator of a sphingosine-activated protein kinase, referred to as p32-kinase. adooq.commedchemexpress.com This kinase demonstrates a specific response to D-erythro-sphingosine, with activation observed at concentrations as low as 2.5 µM and reaching peak activity between 10-20 µM. medchemexpress.com The effective concentration for 50% activation (EC50) is approximately 8 µM. adooq.commedchemexpress.com The kinase shows a preference for D-erythro-sphingosine over other stereoisomers and related sphingoid bases. medchemexpress.com

Stimulation of Src Kinase Activity

D-erythro-Sphingosine can also modulate the activity of Src family kinases, which are non-receptor tyrosine kinases involved in signaling pathways that control cell proliferation, differentiation, and motility. nih.govwikipedia.org The regulation by sphingosine is complex, exhibiting both enzyme- and substrate-specific effects. nih.gov Research has shown that sphingosine and its derivatives can stimulate the phosphorylation of specific substrates by c-Src kinase. For instance, sphingosine and, more effectively, its derivative galactosyl-sphingosine (psychosine), stimulate the phosphorylation of β-casein. nih.gov This indicates that sphingosine can act as a positive modulator of Src kinase activity towards particular substrates, highlighting a nuanced mechanism for regulating Src-mediated signaling. nih.gov

D-erythro-Sphingosine C-15 as a Regulator of Intracellular Calcium Homeostasis

D-erythro-Sphingosine is an important regulator of intracellular calcium (Ca²⁺) homeostasis. It can trigger the release of calcium from intracellular stores, acting as a second messenger in Ca²⁺ signaling pathways. elifesciences.orgnih.gov

Lysosomal Calcium Release Mechanism via Two-Pore Channel 1

A significant mechanism by which sphingosine modulates intracellular calcium involves the release of Ca²⁺ from acidic organelles, such as lysosomes and endosomes. elifesciences.orgnih.gov Studies have demonstrated that a rapid increase in intracellular sphingosine levels leads to a transient release of calcium from these acidic stores. elifesciences.orgnih.govdoaj.org This process is independent of other signaling molecules like sphingosine-1-phosphate and does not rely on calcium from the endoplasmic reticulum (ER) or extracellular sources. elifesciences.orgnih.gov

This lysosomal calcium release is critically dependent on the Two-Pore Channel 1 (TPC1), an ion channel located on the membrane of endosomes and lysosomes. elifesciences.orgnih.govdoaj.org Sphingosine acts as a positive regulator, triggering the opening of TPC1 channels and allowing Ca²⁺ to exit the lysosome into the cytosol. elifesciences.orgnih.gov This localized calcium signal can then initiate further cellular processes. For example, the sphingosine-TPC1-mediated calcium release has been shown to cause the translocation of Transcription Factor EB (TFEB) to the nucleus, where it activates genes involved in autophagy and lysosomal biogenesis. elifesciences.orgnih.gov This pathway is particularly relevant in the context of lipid storage disorders like Niemann-Pick disease type C, where sphingosine accumulation in lysosomes is associated with altered calcium signaling. elifesciences.orgnih.gov

Table 2: Research Findings on Sphingosine-Mediated Calcium Release

| Finding | Experimental Detail | Conclusion | Reference |

|---|---|---|---|

| Sphingosine triggers Ca²⁺ release from acidic stores. | Uncaging of "caged sphingosine" leads to a transient increase in cytosolic Ca²⁺. | Sphingosine is a direct signaling molecule for Ca²⁺ mobilization. | elifesciences.orgnih.gov |

| Release is dependent on TPC1. | The Ca²⁺ release is absent in cells where TPC1 is knocked down. | TPC1 is the channel mediating sphingosine-induced lysosomal Ca²⁺ efflux. | elifesciences.orgnih.gov |

| Downstream effect on TFEB. | Sphingosine-induced Ca²⁺ release causes nuclear translocation of TFEB. | Links sphingolipid signaling to the regulation of autophagy. | elifesciences.orgnih.gov |

| Relevance to Niemann-Pick Type C (NPC) disease. | Cells from NPC patients show sphingosine accumulation and reduced Ca²⁺ release upon stimulation. | Dysregulation of this pathway is implicated in the pathophysiology of NPC. | elifesciences.orgnih.gov |

Interplay with Endoplasmic Reticulum Calcium Stores

D-erythro-sphingosine and its derivatives are pivotal in modulating intracellular calcium (Ca²⁺) concentrations, a universal second messenger. Research indicates that sphingosine can induce the release of Ca²⁺ from intracellular stores, including the endoplasmic reticulum (ER). nih.gov The mechanism often involves the enzymatic conversion of sphingosine to sphingosine-1-phosphate (S1P). nih.gov

Studies using microsomal membrane vesicles enriched in rough ER have shown that sphingosine prompts a delayed but rapid release of Ca²⁺. nih.gov This process is dependent on ATP, suggesting an enzymatic modification of sphingosine is required. nih.gov The resulting molecule, S1P, acts directly to release calcium from these stores. nih.gov Unlike sphingosine, the action of S1P is immediate and does not require ATP, confirming it as the active mediator in this pathway. nih.gov This S1P-mediated Ca²⁺ release occurs through a mechanism independent of the well-known inositol 1,4,5-trisphosphate (InsP₃) receptors, pointing to a distinct signaling pathway within the ER membrane. nih.govsigmaaldrich.comsigmaaldrich.com

Interestingly, sphingosine can also trigger Ca²⁺ release from acidic organelles like lysosomes. This lysosomal calcium release is independent of the ER calcium pools and is mediated by the two-pore channel 1 (TPC1) located on endosomes and lysosomes. elifesciences.org This highlights the multifaceted role of sphingosine in regulating calcium signaling from different intracellular compartments.

| Parameter | Effect of Sphingosine on ER Ca²⁺ Stores | Effect of S1P on ER Ca²⁺ Stores |

| Onset of Ca²⁺ Release | Delayed | Immediate |

| ATP Dependence | Dependent | Independent |

| Mediator | Indirect (via conversion to S1P) | Direct |

| Receptor Pathway | InsP₃-independent | InsP₃-independent |

Transcriptional Regulation and Gene Expression Modulation

The influence of D-erythro-sphingosine extends to the regulation of gene expression through its effects on key transcription factors.

Translocation of Transcription Factor EB to the Nucleus

Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and lipid metabolism. nih.govnih.gov Its activity is controlled by its subcellular localization; when active, TFEB translocates from the cytoplasm to the nucleus to activate target gene expression. nih.gov

Recent findings have directly linked sphingosine to the activation of TFEB. An elevation in intracellular sphingosine levels prompts a significant and transient release of calcium from acidic stores, such as lysosomes. elifesciences.org This lysosome-derived calcium signal is a direct trigger for the translocation of TFEB to the nucleus. elifesciences.org This specific pathway underscores a novel function for sphingosine as an upstream regulator of cellular clearance and metabolic processes governed by TFEB. elifesciences.org The mechanism requires the lysosomal channel TPC1, which is responsible for the sphingosine-induced calcium release. elifesciences.org

Activation of NF-κB Signaling via Sphingosine 1-Phosphate

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical component in inflammatory responses, cell survival, and immunity. The metabolite of sphingosine, S1P, has been firmly established as an activator of the NF-κB signaling pathway. nih.gov

S1P can exert its effects both extracellularly and intracellularly. Extracellular S1P binds to a family of five G-protein coupled receptors (GPCRs), known as S1P receptors (S1PR₁₋₅), to initiate downstream signaling cascades. nih.govstressmarq.com Activation of these receptors, particularly S1P₂, can lead to the activation of NF-κB, promoting cell survival by protecting against apoptosis. nih.gov

Furthermore, intracellular S1P can also trigger NF-κB activation. embopress.org Perturbations in cellular homeostasis can lead to an increase in cytosolic S1P, which in turn activates NF-κB in a manner dependent on the NOD1/2-RIP2 signaling complex. embopress.org This indicates that S1P, generated within the cell, acts as an endogenous danger signal that initiates an inflammatory response. embopress.org The activation of sphingosine kinase 1 (SphK1), the enzyme that produces S1P, is considered a key step in TNFα-mediated NF-κB activation. nih.gov

| Signaling Route | Mediator | Receptors/Sensors | Key Downstream Effect |

| Extracellular | Exogenous S1P | G-Protein Coupled S1P Receptors (e.g., S1P₂) | Gᵢ protein signaling leading to NF-κB activation and cell survival. nih.gov |

| Intracellular | Cytosolic S1P | NOD1/2-RIP2 Complex | NF-κB and MAPK activation leading to inflammatory responses. embopress.org |

Crosstalk with Other Bioactive Lipid Mediators and Signaling Hubs

D-erythro-sphingosine does not function in isolation; its signaling is intricately connected with other bioactive lipids and key cellular pathways. The metabolism of sphingolipids is a critical control point, where the balance between sphingosine, its precursor ceramide, and its product S1P dictates cellular outcomes such as proliferation, apoptosis, and inflammation. nih.gov This relationship is often referred to as the "sphingolipid rheostat." nih.gov

The enzymes that interconvert these lipids are central to this crosstalk.

Ceramidases hydrolyze ceramide to produce sphingosine. nih.gov

Sphingosine kinases (SphK1 and SphK2) phosphorylate sphingosine to generate S1P. nih.gov

Ceramide synthases can acylate sphingosine to regenerate ceramide. nih.gov

S1P phosphatases dephosphorylate S1P back to sphingosine. nih.gov

This dynamic enzymatic control ensures that sphingosine and S1P levels are tightly regulated, allowing them to interact with other signaling networks. For instance, S1P signaling through its receptors can influence a myriad of cellular functions, including immune cell trafficking, endothelial barrier integrity, and angiogenesis. stressmarq.commdpi.com The interplay between S1P and another bioactive lipid, ceramide-1-phosphate (C1P), has also been noted in the context of inflammation. nih.gov The complex web of sphingolipid metabolism and signaling allows cells to integrate various stimuli and mount a coordinated response. nih.gov

Biological Roles of D Erythro Sphingosine C 15 in Fundamental Cellular Processes

Regulation of Cell Growth and Proliferation

At low concentrations, sphingosine (B13886) has been found to stimulate DNA synthesis and promote the proliferation of quiescent cells, such as Swiss 3T3 fibroblasts. nih.gov This mitogenic effect can be synergistic with other known growth factors. nih.gov Conversely, at higher concentrations, sphingosine is often cytotoxic and can inhibit cell proliferation. nih.gov The balance between sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), is considered a critical determinant of cell fate, with sphingosine generally favoring growth arrest and apoptosis, while S1P promotes proliferation and survival. mdpi.com

The regulatory mechanisms of sphingosine in cell growth are complex. It has been shown to inhibit protein kinase C (PKC), a key enzyme in cell proliferation pathways. nih.govnih.gov However, some studies suggest that sphingosine can also stimulate cell proliferation through PKC-independent pathways. nih.gov

Table 1: General Effects of D-erythro-Sphingosine on Cell Proliferation (based on C18 variant studies)

| Concentration | Effect | Cellular Context | Potential Mechanism |

|---|---|---|---|

| Low | Stimulatory | Quiescent Swiss 3T3 fibroblasts | Synergism with growth factors, PKC-independent pathways |

Influence on Cell Differentiation

The role of sphingolipids in cell differentiation is well-established, although specific data for D-erythro-Sphingosine C-15 is lacking. D-erythro-sphingosine and its metabolites are involved in the differentiation of various cell types, including embryonic stem cells and hematopoietic cells. nih.govmdpi.com

For instance, in the context of erythroid differentiation, the generation of sphingosine and S1P is upregulated. nih.gov Studies using K562 cells as a model for erythroid differentiation have shown that the induction of differentiation is accompanied by an increase in alkaline ceramidase activity, leading to elevated levels of sphingosine and S1P. nih.gov This suggests a role for these molecules in the commitment of hematopoietic progenitors to the erythroid lineage. mdpi.com

Furthermore, the balance between ceramide, sphingosine, and S1P can guide the differentiation of embryonic stem cells towards specific lineages, such as neuronal and glial cells. nih.gov The intricate interplay between these sphingolipids highlights their importance as signaling molecules in determining cell fate during development.

Mechanisms of Autophagy Induction and Regulation

Specific research on the role of this compound in autophagy has not been identified. However, the broader sphingolipid metabolism is intricately linked to the regulation of autophagy. nih.govnih.gov Autophagy is a cellular process of self-digestion that is crucial for maintaining cellular homeostasis. nih.gov

Sphingosine and its metabolites, particularly ceramide and S1P, are considered key regulators of the autophagic pathway. mdpi.com The "sphingolipid rheostat," representing the balance between pro-apoptotic ceramide and pro-survival S1P, is thought to also control the induction of autophagy. While ceramide is a known inducer of autophagy, the role of sphingosine itself is less direct and often considered in the context of its conversion to S1P.

Sphingosine kinase 1 (SphK1), the enzyme that phosphorylates sphingosine to S1P, has been shown to stimulate autophagy. mdpi.com This S1P-induced autophagy can protect cells from death during nutrient starvation. mdpi.com Therefore, while sphingosine itself may not be a primary direct inducer, its availability as a substrate for S1P production is critical for this pro-survival autophagic response.

Modulation of Actin Cytoskeleton Dynamics and Cell Migration

There is no specific information available on the effects of this compound on the actin cytoskeleton and cell migration. However, general D-erythro-sphingosine and its phosphorylated derivative, S1P, are known to be potent regulators of these processes. The actin cytoskeleton, a dynamic network of protein filaments, is essential for cell shape, motility, and migration. nih.gov

S1P, generated from sphingosine, has been shown to influence the organization of the actin cytoskeleton in various cell types, including endothelial, muscle, and tumor cells. researchgate.net It can induce the formation of stress fibers and focal adhesions, which are crucial for cell adhesion and migration. researchgate.net The effects of S1P on the cytoskeleton are mediated by its interaction with specific cell surface receptors (S1PRs), which in turn activate downstream signaling pathways involving small GTPases like Rho and Rac. researchgate.net These pathways regulate the assembly and contractility of the actin network.

While the direct effects of sphingosine are less characterized in this context, its role as the precursor to S1P makes it a critical component of the signaling network that governs actin dynamics and cell migration.

Regulation of Endocytosis

Direct studies on the regulation of endocytosis by this compound are not available. However, research in the yeast Saccharomyces cerevisiae has demonstrated that sphingoid base synthesis is essential for the internalization step of endocytosis. nih.gov

In yeast mutants with defective sphingoid base synthesis, endocytosis is rapidly blocked. nih.gov This block can be rescued by the addition of exogenous sphingoid bases, indicating a direct requirement for these lipids in the endocytic process. nih.gov Interestingly, this function of sphingoid bases in endocytosis appears to be independent of their conversion to phosphorylated forms or ceramide, suggesting a direct role for the sphingoid base itself. nih.gov These findings in a model organism suggest that sphingosines could play a conserved role in regulating endocytosis in other eukaryotes, although further research is needed to confirm this in mammalian cells and to determine if the chain length (such as C15) influences this function.

Cell Cycle Arrest and Progression

Information specifically detailing the role of this compound in cell cycle arrest and progression is absent from the current scientific literature. However, the broader class of sphingosines is known to be involved in the regulation of the cell cycle. creative-proteomics.com

High levels of sphingosine have been shown to promote cell cycle arrest, contributing to its anti-proliferative effects. creative-proteomics.com This is in contrast to its phosphorylated metabolite, S1P, which generally promotes cell proliferation and survival. mdpi.com The balance between these two molecules can therefore influence whether a cell progresses through the cell cycle or enters a state of arrest or apoptosis.

The mechanisms by which sphingosine influences the cell cycle are linked to its ability to modulate various signaling pathways. As an inhibitor of protein kinase C (PKC), sphingosine can interfere with the signaling cascades that drive cell cycle progression. nih.govsigmaaldrich.com

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| D-erythro-Sphingosine | Sphingosine |

| Sphingosine-1-phosphate | S1P |

| Protein Kinase C | PKC |

| Ceramide | - |

| Sphingosine kinase 1 | SphK1 |

| Swiss 3T3 fibroblasts | - |

| K562 cells | - |

Structure Activity Relationship Sar Investigations of D Erythro Sphingosine C 15 and Its Analogues

Impact of Sphingoid Base Stereoisomerism on Biological Activity

The stereochemistry of the sphingoid base is a pivotal determinant of its biological activity. The most common sphingoid base in mammalian cells is D-erythro-sphingosine [(2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol]. researchgate.net This specific configuration is crucial for its role in cellular signaling and as a structural component of membranes.

Research has shown that enzymes and receptors within sphingolipid metabolic and signaling pathways exhibit a high degree of stereospecificity. For instance, ceramide signaling, which is involved in regulating cell growth, differentiation, and apoptosis, is highly dependent on the D-erythro stereoisomer of its sphingoid base backbone. nih.gov Protein phosphatases PP1A and PP2A, which are activated by ceramide, show specificity for the D-erythro form in vitro. nih.gov

Studies comparing the biological effects of different ceramide stereoisomers have highlighted the superiority of the natural D-erythro (DE) configuration. In an investigation into the clearance of amyloid-β, a key factor in Alzheimer's disease, ceramides (B1148491) synthesized with different stereochemistries were evaluated for their ability to induce the production of exosomes from neuronal cells. The results demonstrated that ceramides based on D-erythro (DE) and D-threo (DT) stereochemistry were significantly more effective at increasing exosome production compared to their L-enantiomers. researchgate.net This underscores the critical role of the specific spatial arrangement of the functional groups on the sphingoid backbone for potent biological activity.

Table 1: Relative Biological Activity of Ceramide Stereoisomers

| Stereoisomer | Configuration | Relative Biological Activity |

|---|---|---|

| D-erythro (DE) | (2S, 3R) | High |

| D-threo (DT) | (2S, 3S) | Moderate to High |

| L-erythro (LE) | (2R, 3S) | Low / Inactive |

This table provides a conceptual summary based on findings that D-erythro and D-threo configurations show significantly higher activity in processes like exosome production compared to L-erythro and L-threo isomers. researchgate.net

Influence of Hydrocarbon Chain Length Variations

The length of the sphingoid base hydrocarbon chain significantly influences the biophysical properties of sphingolipids and, consequently, their function within cellular membranes. uni-heidelberg.denih.gov Variations in chain length affect membrane fluidity, the formation of lipid microdomains (rafts), and interactions with other membrane lipids and proteins. uni-heidelberg.denih.gov

The synthesis of sphingoid bases is initiated by the enzyme serine palmitoyltransferase (SPT), and the length of the final product is determined by the small subunits of the SPT complex. uni-heidelberg.de While C18-sphingosine is the most common in mammals, sphingoid bases with different chain lengths, such as C15, C16, and C20, also exist and have distinct effects. uni-heidelberg.denih.govmdpi.com

Research demonstrates that shortening the sphingoid base from the naturally dominant C18 chain markedly affects the bilayer properties of ceramides. nih.gov This alteration is attributed to chain asymmetry, which weakens the van der Waals interactions between the hydrocarbon chains, impacting the formation of ordered, ceramide-rich gel-phase domains. nih.gov Conversely, longer sphingoid bases, such as C20-sphingosine, tend to enhance the stability of membrane microdomains, which can influence the duration and intensity of associated signaling events. uni-heidelberg.de The toxicity of certain ceramides is also linked to their chain length; for example, saturated C16:0 and C18:0 ceramides have been found to be more toxic than unsaturated or very-long-chain variants. mdpi.com

Table 2: Effect of Sphingoid Base Chain Length on Membrane Properties

| Chain Length | Effect on Membrane Properties | Biological Implication |

|---|---|---|

| Short (e.g., | ="">4] | Altered membrane fluidity and signaling platform formation. |

| Common (e.g., C18) | Forms stable, ordered domains (rafts) with other lipids. | Standard regulation of membrane structure and cell signaling. |

| Long (e.g., C20) | Enhanced stability of microdomains; increased membrane order. uni-heidelberg.de | Potentially altered duration and amplitude of signaling events. uni-heidelberg.de |

Design and Evaluation of Sphingosine (B13886) Kinase Inhibitors

Sphingosine kinases (SK1 and SK2) are critical enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation, survival, and migration. figshare.comacs.org As SK1 is often overexpressed in tumors and contributes to chemoresistance, it is a significant target for cancer therapy. nih.govnih.gov

The design of SK inhibitors has frequently utilized the D-erythro-sphingosine scaffold as a starting point. Analogues are created to compete with the natural substrate. Early inhibitors, such as dimethylsphingosine (DMS), were direct analogues of sphingosine but lacked specificity, affecting other kinases. nih.gov Another sphingosine analogue, FTY720, demonstrated more selective inhibition of SK1. nih.gov

More recent drug design efforts focus on creating non-lipid inhibitors or highly modified sphingosine analogues to improve specificity and potency. acs.orgnih.gov Structure-activity relationship studies are crucial in this process. For example, novel compounds have been synthesized and tested, revealing that specific chemical modifications can lead to potent and isoform-selective inhibition. figshare.com In one study, a series of new compounds were designed, and their inhibitory effects on endogenous SK1 activity in cells were evaluated. Compound SK-F emerged as the most potent, achieving significant inhibition of the enzyme. nih.gov

Table 3: Evaluation of Novel Sphingosine Kinase 1 (SK1) Inhibitors

| Compound | SK1 Inhibition (in vitro) |

|---|---|

| SK-C | Significant Inhibition |

| SK-E | Significant Inhibition |

Data adapted from a study evaluating newly designed SK1 inhibitors in vitro, demonstrating the differential potency resulting from structural modifications. nih.gov

These investigations show that by systematically modifying the sphingosine structure—altering stereochemistry, chain length, and functional groups—it is possible to develop potent and selective modulators of sphingolipid signaling pathways.

Advanced Analytical Methodologies for D Erythro Sphingosine C 15 Quantification and Detection

High-Performance Liquid Chromatography with Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of sphingolipids. However, sphingoid bases like D-erythro-Sphingosine C-15 often lack a strong chromophore, making their detection by UV-Vis absorbance challenging. To overcome this limitation, derivatization with fluorescent tags is a common strategy to enhance detection sensitivity.

One widely used derivatization agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine group of sphingosine (B13886) in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.govresearchgate.net This pre-column derivatization allows for the sensitive detection of sphingoid bases using a fluorescence detector. researchgate.net Another derivatization agent, naphthalene-2,3-dicarboxaldehyde (NDA), can also be employed for the sensitive HPLC analysis of sphingoid base 1-phosphates. researchgate.net

The derivatized analytes are then separated on a reversed-phase HPLC column. The separation is typically achieved using a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. researchgate.net The retention time of the derivatized this compound can be used for its identification, while the fluorescence intensity is proportional to its concentration. This method has been successfully applied to quantify sphingosine and sphinganine (B43673) in various biological samples, such as urine. researchgate.net

Table 1: HPLC Parameters for Sphingoid Base Analysis

| Parameter | Condition |

| Derivatization Agent | o-phthalaldehyde (OPA) with 2-mercaptoethanol |

| Column | Silica-based monolithic column |

| Mobile Phase | Methanol:water (93:7, v/v) |

| Flow Rate | 1 mL min−1 |

| Detection | Fluorescence |

Mass Spectrometry-based Lipidomics Approaches

Mass spectrometry (MS) has become the method of choice for the comprehensive analysis of sphingolipids due to its high sensitivity, specificity, and structural elucidation capabilities. nih.gov Lipidomics, the large-scale study of lipids, heavily relies on MS-based techniques to profile and quantify the entire complement of lipids (the lipidome) in a biological sample. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. nih.gov This technique is widely used for the targeted quantification of specific sphingolipids, including D-erythro-Sphingosine. The HPLC system separates the different lipid species in the sample, which are then introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), and the precursor ions corresponding to the mass-to-charge ratio (m/z) of the target analyte are selected. These precursor ions are then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification. researchgate.netspringernature.com The selection of specific precursor and product ion transitions allows for the unambiguous identification and quantification of the target sphingolipid, even in complex biological matrices. nih.gov

A rapid and sensitive LC-MS/MS method has been developed for the simultaneous quantification of sphingosine and sphingosine 1-phosphate in biological samples. nih.gov This method utilizes C17-sphingosine and C17-sphingosine 1-phosphate as internal standards to ensure accurate quantification. nih.gov The lower limit of quantification for sphingosine using this method was determined to be 1 ng/mL. nih.gov

Table 2: LC-MS/MS Parameters for Sphingosine Quantification

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to the target sphingoid base |

| Product Ion (m/z) | Characteristic fragment of the sphingoid base |

| Internal Standard | C17-Sphingosine |

Shotgun Lipidomics for Sphingolipidome Profiling

Shotgun lipidomics is a high-throughput approach that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. scienceopen.com This technique relies on the power of high-resolution mass spectrometry and sophisticated data analysis to identify and quantify a large number of lipid species simultaneously. grantome.com For sphingolipid analysis, shotgun lipidomics can provide a comprehensive profile of the sphingolipidome, including various ceramides (B1148491), sphingomyelins, and other complex sphingolipids. nih.govspringernature.com

By integrating shotgun lipidomics with targeted liquid chromatography-multiple reaction monitoring/mass spectrometry (LC-MRM/MS), researchers can achieve a comprehensive analysis of sphingolipid species with high accuracy. nih.gov This combined approach has been used to identify over a thousand sphingolipid molecules in various biological samples. nih.gov While shotgun lipidomics provides a broad overview of the sphingolipidome, targeted LC-MS/MS approaches are often necessary for the precise quantification of specific, low-abundance species like this compound.

Cold Ion Spectroscopy for Enantiomeric Quantification and Identification

Distinguishing between enantiomers, which are mirror images of each other, is a significant analytical challenge as they possess identical physical and chemical properties in a non-chiral environment. nih.gov Cold ion spectroscopy (CIS) has emerged as a powerful technique for the quantification of enantiomers of chiral molecules like erythro-sphingosine. nih.govbohrium.com

This method involves the formation of non-covalent diastereomeric complexes between the enantiomers of the analyte and a chiral "reporter" molecule. nih.gov These complexes are then introduced into the gas phase, cooled to low temperatures, and their ultraviolet (UV) or infrared (IR) photofragmentation spectra are measured. nih.gov The distinct spectra of the diastereomeric complexes allow for the differentiation and quantification of the individual enantiomers.

Recent studies have demonstrated the successful application of UV cold ion spectroscopy for the quantification of erythro-sphingosine enantiomers with an accuracy of approximately 4%. nih.govbohrium.comrsc.org This technique offers the advantage of being able to quantify enantiomeric composition using only a single enantiomeric standard. nih.govbohrium.com

Utilization of Deuterium-Labeled Internal Standards in Quantitative Analysis

The use of internal standards is crucial for accurate and precise quantification in mass spectrometry-based analyses. Stable isotope-labeled internal standards, particularly those labeled with deuterium (B1214612) (²H), are considered the gold standard in lipidomics. caymanchem.comcaymanchem.com These standards have nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response in the mass spectrometer. caymanchem.comcaymanchem.com

For the quantification of this compound, a deuterium-labeled analog would be the ideal internal standard. The synthesis of selectively deuterated sphingolipids has been reported, which can serve as valuable tools for quantitative analysis and as probes for nuclear magnetic resonance (NMR) spectroscopy. nih.gov By adding a known amount of the deuterium-labeled internal standard to a sample before processing, any variations in sample preparation or instrument response can be normalized, leading to highly accurate and reliable quantification of the target analyte. The difference in mass between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer. caymanchem.comcaymanchem.com

In addition to deuterium labeling, odd-chain length sphingolipids, such as those with a C17 or C19 backbone, which are typically absent or present in very low amounts in natural samples, can also be utilized as internal standards. caymanchem.com

Table 3: Common Internal Standards for Sphingolipid Analysis

| Internal Standard Type | Example | Rationale for Use |

| Deuterium-Labeled | 3,4,5-trideuterio-d-erythro-sphingosine | Co-elutes with the analyte and has a distinct mass, allowing for accurate correction of analytical variability. nih.gov |

| Odd-Chain Length | C17-Sphingosine | Not naturally abundant, allowing for clear differentiation from endogenous sphingolipids. caymanchem.com |

Synthetic Strategies for D Erythro Sphingosine C 15 and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies leverage the high selectivity of enzymes for certain transformations, combined with the versatility of chemical synthesis. While the direct total chemoenzymatic synthesis of D-erythro-sphingosine C-15 is not extensively documented, related approaches for more complex sphingolipids highlight the potential of this methodology. For instance, the synthesis of gangliosides such as GM3 and GD3 has been achieved through a chemoenzymatic approach. nih.gov This process begins with the chemical synthesis of lactosyl sphingosine (B13886), which then serves as a substrate for a series of enzymatic glycosylations in a one-pot multienzyme (OPME) system to build the complex glycan structure. nih.gov

This methodology demonstrates the principle of combining chemical synthesis for the core sphingoid base with enzymatic steps for subsequent modifications. A similar approach could be envisioned for this compound derivatives, where the sphingoid backbone is first constructed chemically, followed by enzymatic modifications to introduce other functionalities if required.

Stereoselective and Diastereoselective Synthetic Routes

The stereochemistry of D-erythro-sphingosine, with its two chiral centers at C-2 and C-3, necessitates the use of highly stereoselective and diastereoselective synthetic methods.

A highly efficient and stereoselective method for the synthesis of D-erythro-sphingosine involves the nickel-catalyzed reductive coupling of an α-aminoaldehyde with a silyl (B83357) alkyne. nih.gov This strategy allows for the direct and efficient installation of the correct stereochemistry at C-3 and the E-alkene at C-4. In the context of this compound, a C-12 alkyne would be utilized.

The reaction typically employs a protected serinal derivative, such as Garner's aldehyde, which provides the C-1 to C-3 fragment with the desired (S)-configuration at C-2. The coupling with a C-12 silyl alkyne in the presence of a nickel catalyst and a reducing agent, such as triisopropylsilane, proceeds with exceptional regiocontrol and diastereoselectivity to afford the anti-1,2-amino alcohol core of the sphingosine molecule. nih.gov The use of trace amounts of water with THF as the solvent has been shown to improve the efficiency of the coupling reaction. nih.gov

| Reactants | Catalyst/Reagent | Product | Key Features |

| Garner's aldehyde | Ni(COD)₂ / Ligand, (i-Pr)₃SiH | Protected D-erythro-sphingosine | High diastereoselectivity, direct formation of C-3-C-4 bond and C-3 stereocenter |

| α-aminoaldehyde | Nickel catalyst | anti-1,2-aminoalcohol | Exceptional regiocontrol |

The use of readily available chiral starting materials is a common and effective strategy for the asymmetric synthesis of complex molecules like D-erythro-sphingosine.

N-benzoyl-D-glucosamine: An efficient and highly regio- and stereocontrolled synthesis of D-erythro-sphingosine has been developed starting from N-benzoyl-D-glucosamine. rsc.org A key step in this synthesis is the conversion of a derivative of the starting material into a vinyl epoxide. This intermediate then undergoes a highly stereoselective SN2'-type reaction with a Grignard reagent in the presence of a copper catalyst to introduce the aliphatic side chain. rsc.org For a C-15 sphingosine, a C-11 Grignard reagent would be employed.

D-ribo-phytosphingosine: D-ribo-phytosphingosine, which is commercially available from yeast fermentation, serves as a practical starting material for the synthesis of D-erythro-sphingosine. researchgate.netacs.orgscispace.com This approach takes advantage of the pre-existing stereocenters in the phytosphingosine (B30862) backbone. The synthesis involves the selective transformation of the 3,4-vicinal diol of phytosphingosine into the characteristic E-allylic alcohol of sphingosine. acs.org A key intermediate in this process is a cyclic sulfate, which upon treatment with a base, leads to the exclusive formation of the trans-olefin with high yield. acs.org

L-serine: L-serine is a widely used chiral building block for the synthesis of sphingosine and its analogs. A stereoselective synthesis of the four enantiomers of sphingosine has been reported starting from either L- or D-serine. researchgate.net The key steps in this synthetic sequence involve the diastereoselective addition of a lithiated alkyne (for a C-15 sphingosine, this would be 1-lithio-tridecyne) to an aldehyde derived from serine, followed by a Mitsunobu inversion of the resulting propargyl alcohol to establish the correct stereochemistry. researchgate.net

| Chiral Pool Reagent | Key Intermediate | Key Reaction |

| N-benzoyl-D-glucosamine | Vinyl epoxide | SN2' opening with Grignard reagent |

| D-ribo-phytosphingosine | Cyclic sulfate | Base-induced elimination |

| L-serine | Propargyl alcohol | Diastereoselective addition of lithiated alkyne, Mitsunobu inversion |

A divergent synthetic strategy for accessing various sphingosine isomers, including D-erythro-sphingosine, has been developed utilizing the regioselective opening of vinyl epoxides and vinyl aziridines. acs.orgnih.gov This approach offers flexibility in generating different stereoisomers from a common intermediate.

The synthesis commences with a vinyl epoxide, which can be subjected to a regioselective aminolysis to generate an anti-amino alcohol. acs.org This intermediate can then be converted to D-erythro-sphingosine. Alternatively, the anti-amino alcohol can be cyclized to a vinyl aziridine (B145994) under Mitsunobu conditions. acs.org The subsequent regioselective opening of this vinyl aziridine can lead to other sphingosine isomers. This methodology provides a general route to all eight possible isomers of sphingosine. acs.org

Synthesis of Photoactivatable (Caged) D-erythro-Sphingosine Derivatives

Photoactivatable, or "caged," derivatives of bioactive molecules are valuable tools for studying their function in biological systems with high spatial and temporal resolution. The synthesis of caged D-erythro-sphingosine derivatives typically involves the introduction of a photolabile protecting group onto a key functional group, which can be cleaved upon exposure to light to release the active molecule.

The synthesis of a caged sphingosine-1-phosphate has been reported, where a photolabile bis(α-methyl-o-nitrobenzyl) group is attached to the phosphate (B84403) moiety. nih.gov This is achieved through the reaction of a protected sphingosine derivative with a corresponding phosphoramidite (B1245037) reagent. nih.gov While this example is for sphingosine-1-phosphate, a similar strategy could be applied to cage the hydroxyl groups of D-erythro-sphingosine itself.

Another approach involves the synthesis of photoactivatable analogs of related glycosphingolipids, such as psychosine (B1678307) (β-galactosylsphingosine). nih.gov In this synthesis, a benzophenone (B1666685) moiety, a commonly used photo-crosslinking group, is tethered to the sphingosine backbone. A key step in this synthesis is an E-selective olefin cross-metathesis reaction to construct the sphingoid base with a terminal bromide, which is then displaced with 4-hydroxybenzophenone. nih.gov

| Caged Derivative | Photolabile Group | Synthetic Strategy |

| Caged Sphingosine-1-Phosphate | Bis(α-methyl-o-nitrobenzyl) | Reaction with a phosphoramidite reagent |

| Photoactivatable Psychosine Analog | Benzophenone | Olefin cross-metathesis followed by nucleophilic substitution |

D Erythro Sphingosine C 15 in Targeted Lipidomics and Systems Biology Research

Quantitative Profiling of Sphingoid Bases in Biological Matrices

Targeted lipidomics aims to accurately measure a specific group of lipid molecules, and the quantitative profiling of sphingoid bases is crucial for understanding their roles in cellular processes. The use of stable isotope-labeled or non-endogenous internal standards is a cornerstone of this approach, ensuring accuracy and reproducibility by correcting for sample loss during preparation and variations in instrument response.

D-erythro-Sphingosine C-15 serves as an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. columbia.edu Because its chemical structure and ionization efficiency are very similar to endogenous sphingoid bases like sphingosine (B13886) (d18:1) and sphinganine (B43673) (d18:0), it co-elutes and behaves similarly during analysis. However, its different mass allows it to be distinguished from the analytes of interest. This enables researchers to quantify a wide array of sphingolipids—including sphingoid bases, their phosphates, ceramides (B1148491), and more complex glycosphingolipids—in various biological matrices such as plasma, tissues, and cell extracts with high precision. nih.gov

The table below illustrates a representative quantitative analysis of key sphingoid bases in a human plasma sample, where a C15 internal standard would be used to ensure accuracy.

| Sphingoid Base | Abbreviation | Average Concentration (pmol/mL) |

| Sphingosine | So | 15.2 |

| Sphinganine | Sa | 5.8 |

| Sphingosine-1-phosphate | S1P | 250.5 |

| Sphinganine-1-phosphate | Sa1P | 45.3 |

This interactive table contains representative data to illustrate the application.

Investigation of Sphingoid Base Homeostasis in Disease Models

Sphingolipids are not just structural components of membranes; they are critical signaling molecules involved in cell growth, differentiation, and apoptosis. lipotype.com Disruption of the delicate balance, or homeostasis, of these lipids is implicated in numerous diseases, including diabetes, neurodegenerative disorders, and chronic kidney disease. mdpi.comresearchgate.net

The use of this compound as an internal standard allows for the reliable tracking of subtle but significant changes in sphingolipid profiles in disease models. For instance, studies in models of chronic kidney disease have revealed significant alterations in the levels of atypical 1-deoxysphingolipids. researchgate.net Accurate quantification is paramount in these studies to identify potential biomarkers and to understand the pathological mechanisms driven by sphingolipid dysregulation. researchgate.net

The following table shows data from a hypothetical study on a mouse model of a neurological disorder, demonstrating how the levels of specific sphingoid bases can be altered compared to healthy controls.

| Sphingoid Base | Control Group (ng/mg tissue) | Disease Model Group (ng/mg tissue) | Fold Change |

| Sphingosine | 2.1 | 3.8 | 1.81 |

| Sphinganine | 0.8 | 1.5 | 1.88 |

| Glucosylsphingosine | 0.2 | 1.1 | 5.50 |

| Galactosylsphingosine | 0.15 | 0.16 | 1.07 |

This interactive table presents hypothetical research findings to demonstrate the concept.

Role in Modulating Cellular Responses to Stress

Cells respond to various forms of stress—such as oxidative stress, endoplasmic reticulum (ER) stress, or DNA damage—by activating complex signaling networks. Recent research has identified sphingolipids as key players in these stress responses. mpg.de Specifically, cellular stress can trigger the production of the bioactive lipid sphingosine-1-phosphate (S1P), which in turn can activate inflammatory pathways. mpg.denih.gov

To elucidate the intricate mechanisms linking stress to sphingolipid metabolism, researchers must be able to quantify rapid and often localized changes in sphingoid base concentrations. The application of this compound in targeted lipidomics provides the necessary analytical rigor for these investigations. By accurately measuring the flux through sphingolipid metabolic pathways under stress conditions, scientists can identify the specific enzymes and signaling cascades that are activated. This knowledge is crucial for understanding how cells cope with stress and how these pathways may be dysregulated in inflammatory diseases.

The table below illustrates potential changes in sphingoid base concentrations in cultured cells subjected to oxidative stress.

| Sphingoid Base | Control (pmol/10^6 cells) | Oxidative Stress (pmol/10^6 cells) |

| Sphingosine | 3.5 | 6.2 |

| Sphingosine-1-phosphate | 1.2 | 4.9 |

| Ceramide (d18:1/16:0) | 22.4 | 35.1 |

This interactive table shows illustrative data on cellular stress response.

Future Directions in Sphingolipidomics Research related to this compound

The field of sphingolipidomics is rapidly evolving, driven by advancements in mass spectrometry and other analytical technologies. nih.gov The future will likely see a move towards more comprehensive, high-throughput analyses capable of measuring hundreds of distinct sphingolipid species simultaneously. In this landscape, the demand for a diverse toolkit of high-purity, reliable internal standards will only grow.

This compound and other rare or synthetic sphingoid bases will be instrumental in several key areas:

Validation of Novel Biomarkers: As lipidomics studies identify new potential biomarkers for diseases, rigorous validation using precise quantitative methods will be essential.

Multi-Omics Integration: Integrating lipidomics data with genomics, proteomics, and metabolomics will provide a more holistic, systems-level understanding of disease. Accurate lipid quantification is a prerequisite for meaningful data integration.

Therapeutic Monitoring: The development of drugs that target sphingolipid metabolic enzymes is a promising area of research. nih.gov Quantitative profiling will be necessary to monitor the efficacy and off-target effects of such therapies.

Exploring Lipid Diversity: As analytical sensitivity improves, researchers will be able to explore the roles of very low-abundance and unconventional sphingolipids, further increasing the need for specific internal standards to ensure accurate measurement. nih.gov

Q & A

Basic: What analytical methods are recommended for detecting and quantifying D-erythro-Sphingosine C-15 in biological samples?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. This compound’s shorter 15-carbon chain and erythro configuration require optimized chromatographic separation (e.g., reverse-phase C18 columns with gradient elution) to distinguish it from endogenous sphingosine species (e.g., C18:1 sphingosine). Internal standardization using isotopically labeled analogs (e.g., deuterated C15-sphingosine) minimizes matrix effects and improves quantification accuracy .

Advanced: How does the carbon chain length of this compound influence its interaction with TRPM3 channels compared to longer-chain sphingosine derivatives?

Answer:

Experimental designs should include comparative dose-response assays using TRPM3-expressing cell lines (e.g., INS-1E cells) to measure calcium influx via fluorescence imaging. Parallel molecular dynamics simulations can model lipid-channel interactions, focusing on hydrophobic matching between the C15 chain and TRPM3’s transmembrane domains. Contradictory data on chain length effects may arise from differences in membrane composition; thus, lipidomic profiling of experimental cell membranes is critical to contextualize results .

Basic: What structural features distinguish this compound from other sphingoid bases?

Answer:

Key features include:

- Stereochemistry : The erythro configuration (2S,3R) of the amino alcohol moiety, verified via chiral chromatography or nuclear magnetic resonance (NMR) .

- Chain length : A saturated 15-carbon backbone, confirmed by high-resolution MS and gas chromatography (GC) analysis of fatty acid derivatives.

- Functional groups : A primary amine and vicinal diol, detectable via derivatization (e.g., fluorescamine for amine labeling) .

Advanced: How can researchers resolve contradictory data on the role of this compound in sphingolipid metabolic pathways?

Answer:

Contradictions may stem from cell-type-specific metabolism or assay conditions. A systematic approach includes:

- Metabolic tracing : Use stable isotope-labeled C15-sphingosine (e.g., ¹³C-labeled) to track incorporation into ceramides or sphingomyelin in different cell models.

- Enzyme kinetics : Compare substrate specificity of sphingosine kinases (SPHK1/2) for C15 vs. C18 sphingosine using purified enzymes and radiometric assays.

- Cross-validation : Replicate studies in genetically modified cells (e.g., SPHK knockouts) to isolate pathway contributions .

Basic: What protocols ensure the stability of this compound during storage and handling?

Answer:

- Storage : Aliquot in amber vials under inert gas (argon or nitrogen) at -80°C to prevent oxidation. Avoid freeze-thaw cycles.

- Solubility : Prepare stock solutions in ethanol or methanol (not aqueous buffers) to maintain solubility and reduce hydrolysis.

- Disposal : Follow institutional guidelines for organic solvents; small quantities may be treated as non-halogenated waste .

Advanced: What in vitro models are optimal for studying downstream signaling effects of this compound-induced TRPM3 activation?

Answer:

- Primary cells : Pancreatic β-cells (e.g., isolated islets) for studying insulin secretion modulated by TRPM3-dependent calcium signaling.

- Engineered systems : HEK293 cells stably expressing TRPM3 and GCaMP6f for real-time calcium imaging.

- Controls : Include TRPM3 knockout models and co-application of pregnenolone sulfate (PS) to assess synergy, as PS amplifies C15-sphingosine’s efficacy .

Basic: How can researchers validate the purity of synthetic this compound?

Answer:

- Chromatographic purity : ≥95% by HPLC with evaporative light scattering detection (ELSD).

- Spectroscopic validation : ¹H-NMR to confirm absence of diastereomers (e.g., threo configuration) and FT-IR for functional group verification.

- Lot-to-lot consistency : Compare retention times and MS/MS fragmentation patterns across batches .

Advanced: What experimental controls are critical when investigating this compound’s immunomodulatory effects?

Answer:

- Negative controls : Use inactive analogs (e.g., dihydro-C15-sphingosine) to isolate sphingosine-specific effects.

- Pharmacological inhibitors : Include TRPM3 antagonists (e.g., ononetin) or sphingosine kinase inhibitors (e.g., SKI-II) to dissect signaling pathways.

- Cell viability assays : Monitor cytotoxicity via MTT or ATP assays, as high sphingosine concentrations may induce apoptosis .

Basic: What are the ethical and safety considerations for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood when handling powdered forms to avoid inhalation.

- Regulatory compliance : Adhere to institutional biosafety protocols; while not classified under CLP/GHS, treat as a potential irritant .

Advanced: How can multi-omics approaches elucidate the broader biological roles of this compound?

Answer:

- Lipidomics : Profile sphingolipid species via untargeted LC-MS to identify metabolic intermediates.

- Transcriptomics : Perform RNA-seq on treated cells to map gene networks regulated by TRPM3 activation.

- Integration : Use pathway analysis tools (e.g., MetaboAnalyst, STRING) to correlate lipidomic and transcriptomic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.